2-Acetyl-1H-indene-1,3(2H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKFWMIZOJHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150354 | |
| Record name | 1,3-Indandione, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-72-8 | |
| Record name | 2-Acetyl-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Indandione, 2-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Indandione, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2 Acetyl 1h Indene 1,3 2h Dione
Established Synthetic Pathways to 2-Acetyl-1H-indene-1,3(2H)-dione
The synthesis of the parent compound, indane-1,3-dione, is most commonly achieved through the Claisen condensation of a dialkyl phthalate, such as dimethyl phthalate, with ethyl acetate (B1210297) in the presence of a base. encyclopedia.pubnih.gov The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield indane-1,3-dione. encyclopedia.pub
Specific synthesis of this compound can be accomplished through several methods. One notable procedure involves the diacylation of isopropenyl acetate with succinic anhydride (B1165640), which furnishes the target compound in a moderate yield of 25%. Another reported method for a related compound involves the selective cyclo-oligomerization of acetyl chloride, followed by a cross-condensation reaction. encyclopedia.pubnih.gov
Functionalization of the Indene-1,3-dione Core
The reactivity of the indene-1,3-dione nucleus, particularly the active methylene (B1212753) group, allows for a variety of functionalization reactions. These modifications are crucial for tuning the electronic and steric properties of the resulting molecules for various applications.
Introduction of Cyano Groups onto the Indene-1,3-dione System
The introduction of cyano groups, which are potent electron-withdrawing moieties, significantly alters the electronic properties of the indene-1,3-dione system. A primary method for achieving this is the Knoevenagel condensation of indane-1,3-dione with malononitrile. nih.govresearchgate.net This reaction, typically catalyzed by a weak base like piperidine (B6355638) or sodium acetate in ethanol, can yield either mono- or di-substituted products depending on the reaction conditions. nih.govnih.gov Controlling the reaction temperature allows for the selective synthesis of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile or 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile. nih.gov
An alternative approach to introduce a single cyano group at the C-2 position involves a modification of the standard indane-1,3-dione synthesis. By substituting ethyl acetate with acetonitrile (B52724) and using sodium methoxide (B1231860) as the base, 2-cyano-1,3-indandione can be obtained in good yield. nih.govencyclopedia.pub
| Product | Reagents | Catalyst/Base | Yield |
| 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Indane-1,3-dione, Malononitrile | Piperidine or Sodium Acetate | 61-85% nih.gov |
| 2,2'-(1H-Indene-1,3(2H)-diylidene)dimalononitrile | Indane-1,3-dione, Malononitrile | Piperidine or Sodium Acetate | 34-45% nih.gov |
| 2-Cyano-1,3-indandione | Dialkyl phthalate, Acetonitrile | Sodium Methoxide | 78% nih.govencyclopedia.pub |
Formation of Bis-Thiazoles and Bis-Thiazolidinone Derivatives
The indane-1,3-dione framework can be elaborated to incorporate heterocyclic systems like thiazoles and thiazolidinones, which are known for their diverse biological activities. nih.govresearchgate.netmdpi.com A two-step procedure has been developed for the synthesis of bis-thiazole and bis-thiazolidinone derivatives starting from indane-1,3-dione. nih.gov
The initial step involves the reaction of indane-1,3-dione with hydrazinecarboxamide in the presence of triethylamine (B128534) to form 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide)). nih.gov This intermediate is then reacted with various N-aryl-2-oxopropane-hydrazonoyl chlorides to yield bis-thiazole derivatives in high yields (78-89%). nih.gov Similarly, reaction of the intermediate with ethyl (N-arylhydrazono)chloroacetate furnishes the corresponding bis-thiazolidinone derivatives in yields ranging from 79-90%. nih.gov
Fluorination Reactions of Indene-1,3-dione Derivatives
Fluorination of the indane-1,3-dione core can be achieved using electrophilic fluorinating agents. The reaction of the enol form of indane-1,3-dione with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) leads to the introduction of a fluorine atom at the C-2 position. nih.govencyclopedia.pub The proposed mechanism involves the attack of the enol's double bond on the fluorinating agent, followed by deprotonation. nih.govencyclopedia.pub Repeating the reaction can lead to difluorinated products. nih.govencyclopedia.pub
Derivatization via Condensation and Coupling Reactions
Condensation and coupling reactions are powerful tools for extending the conjugation and structural complexity of the this compound molecule.
Synthesis of 2-(Arylmethylene)-(1H)-indene-1,3-(2H)-diones
The synthesis of 2-(arylmethylene)-(1H)-indene-1,3-(2H)-diones is prominently achieved through condensation reactions involving the active methylene group of the indane-1,3-dione core. The Knoevenagel condensation and the Claisen-Schmidt condensation are the most utilized methods for this transformation. researchgate.netwikipedia.orgwikipedia.orgnih.gov
In a typical Knoevenagel condensation, indane-1,3-dione is reacted with an aromatic aldehyde in the presence of a catalytic amount of a base like piperidine. nih.govwikipedia.org This reaction is highly efficient for creating a carbon-carbon double bond and extending the π-system of the molecule. researchgate.net
The Claisen-Schmidt condensation involves the reaction of an enolizable ketone, in this case, this compound, with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This reaction, typically carried out in the presence of a base, leads to the formation of a β-hydroxy ketone intermediate which readily dehydrates to yield the α,β-unsaturated ketone product. magritek.com These condensation reactions have been reported to proceed in high yields under various conditions, including solvent-free systems. nih.gov
| Reaction Type | Reactants | Catalyst/Base | Product |
| Knoevenagel Condensation | Indane-1,3-dione, Aromatic Aldehyde | Piperidine | 2-(Arylmethylene)-(1H)-indene-1,3-(2H)-dione nih.govwikipedia.org |
| Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde | Base (e.g., NaOH) | 2-(1-(Aryl)prop-1-en-2-oyl)-1H-indene-1,3(2H)-dione wikipedia.orgmagritek.com |
Pyrimidine (B1678525) Fused Indane-1,3-dione Derivatives
The fusion of a pyrimidine ring to the indane-1,3-dione core has been a subject of interest due to the diverse pharmacological activities associated with both pyrimidine and indane-1,3-dione derivatives. A common synthetic route to achieve this fusion involves the reaction of this compound with various reagents.
One established method involves a multi-step synthesis commencing with the preparation of this compound itself. This is followed by a Claisen-Schmidt condensation reaction between the this compound and a substituted aromatic benzaldehyde (B42025). derpharmachemica.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in an alcoholic solvent. The resulting chalcone-like intermediate can then be further cyclized to yield the desired pyrimidine fused indane-1,3-dione derivatives. derpharmachemica.com
The general procedure for the synthesis of the intermediate chalcones is as follows: Equimolar amounts of this compound and a substituted aromatic benzaldehyde are dissolved in a minimal amount of alcohol. A solution of sodium hydroxide is then added slowly, and the mixture is stirred for a couple of hours until it becomes cloudy. The product is precipitated by pouring the reaction mixture into water and allowing it to stand, after which it is filtered, washed, and recrystallized. derpharmachemica.com
A variety of substituted benzaldehydes can be employed in this reaction, leading to a library of pyrimidine fused indane-1,3-dione derivatives with different substitution patterns on the phenyl ring. The yields of these reactions are generally moderate to good.
Organotin(IV) Complexes Derived from Hydrazones of this compound
The synthesis of organotin(IV) complexes derived from hydrazones of this compound has garnered attention due to the potential biological activities of these coordination compounds. researchgate.netnih.gov The general strategy involves a two-step process: first, the synthesis of a hydrazone ligand by the condensation of this compound with a suitable hydrazide, followed by the reaction of this ligand with an organotin(IV) precursor. researchgate.net
For instance, hydrazones can be prepared from this compound and various hydrazide derivatives. These hydrazone ligands can then be reacted with organotin(IV) chlorides, such as dibutyltin (B87310) dichloride, diphenyltin (B89523) dichloride, or dimethyltin (B1205294) dichloride, to yield the corresponding organotin(IV) complexes. nih.gov
The chelation of the hydrazone ligand to the tin atom typically occurs through the enolic oxygen, the imine nitrogen, and another donor atom from the hydrazide moiety, leading to the formation of stable complexes. nih.gov Spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR are crucial for the characterization of these complexes and for determining their geometry. nih.gov The coordination of the ligand to the tin center often results in a significant change in the spectral properties of the ligand.
The synthesis of these complexes is usually carried out in a suitable solvent, and the products are often obtained as crystalline solids that can be purified by recrystallization. The stability and properties of the resulting organotin(IV) complexes are influenced by the nature of the organic groups attached to the tin atom and the substituents on the hydrazone ligand.
Indanedione-Based Azo Dyes Synthesis
Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of azo dyes based on the indanedione scaffold can be achieved through a diazo coupling reaction. nih.gov This typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich coupling component. nih.govunb.ca
In the context of this compound, the active methylene group can serve as the coupling site for the diazonium salt. The general procedure involves the reaction of a freshly prepared diazonium salt of an aromatic amine with this compound in a suitable solvent and under appropriate pH conditions. nih.gov
The color of the resulting azo dye is dependent on the electronic nature of the substituents on the aromatic ring of the diazonium salt and the extended conjugation provided by the indanedione system. The synthesis of these dyes is often straightforward and can be performed under mild reaction conditions. unb.ca The products are typically colored solids that can be purified by recrystallization.
Thiazole-Based Hydrazones from 2-Acyl-(1H)-indene-1,3(2H)-diones
The synthesis of thiazole-based hydrazones from 2-acyl-(1H)-indene-1,3(2H)-diones combines the structural features of both thiazole (B1198619) and indanedione moieties, which are known to be present in various biologically active compounds. The synthesis of these derivatives typically involves the condensation of a 2-acyl-(1H)-indene-1,3(2H)-dione with a thiazole-containing hydrazine (B178648) or hydrazide. nih.govnih.goveurekaselect.com
A common approach is the reaction of this compound with a substituted aminothiazole to form a Schiff base, which can then be further modified. Alternatively, a hydrazone can be formed by reacting the acetyl group of this compound with a thiazolyl hydrazine. nih.gov
The reaction conditions for these condensations usually involve heating the reactants in a suitable solvent, sometimes in the presence of a catalytic amount of acid. nih.gov The resulting thiazole-based hydrazones are often colored solids and can be characterized by various spectroscopic methods, including NMR and mass spectrometry, to confirm their structure. nih.gov The yields of these reactions can vary depending on the specific reactants and conditions used.
Annulation and Spiro-Cyclization Strategies Involving Indane-1,3-dione
The indane-1,3-dione scaffold is a versatile building block for the construction of more complex molecular architectures through annulation and spiro-cyclization reactions. These strategies allow for the creation of fused and spirocyclic ring systems, which are of significant interest in medicinal chemistry and materials science.
Microwave-Assisted Synthesis of Annulated Systems
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.org The application of microwave-assisted synthesis to indane-1,3-dione has enabled the efficient construction of a variety of annulated heterocyclic systems.
For example, the synthesis of indeno[1,2-b]quinoline derivatives can be achieved through a one-pot, three-component reaction of an aromatic aldehyde, an enaminone, and indane-1,3-dione under microwave irradiation. This method provides a rapid and efficient entry to these fused heterocyclic compounds.
The reaction mechanism often involves a sequence of reactions such as Michael addition, cyclization, and dehydration-aromatization, all of which can be significantly accelerated by microwave heating. The choice of solvent and catalyst can also play a crucial role in the outcome of the reaction.
| Reactants | Product | Conditions | Yield |
| Aromatic aldehyde, Enaminone, Indane-1,3-dione | Indeno[1,2-b]quinoline derivative | Microwave, Acetic acid | Good |
Table 1: Example of Microwave-Assisted Synthesis of Annulated Systems
Formation of Spiro-Molecular Systems
Spiro compounds, which contain two rings connected by a single common atom, are an important class of molecules with unique three-dimensional structures. Indane-1,3-dione is a valuable precursor for the synthesis of spiro-molecular systems.
One common strategy for the synthesis of spiro compounds from indane-1,3-dione is through 1,3-dipolar cycloaddition reactions. For instance, the reaction of an azomethine ylide, generated in situ from an isatin (B1672199) and an amino acid, with a 2-ylideneindane-1,3-dione derivative can lead to the formation of spiro[indene-2,2'-pyrrolidine] derivatives.
Another approach involves the reaction of indane-1,3-dione with other reagents to form an exocyclic double bond, which can then participate in a cycloaddition reaction to form the spiro center. The stereochemistry of the newly formed spiro center is often a key aspect of these reactions and can be controlled by the choice of reactants and reaction conditions.
| Reactants | Product | Reaction Type |
| Isatin, Amino acid, 2-Ylideneindane-1,3-dione | Spiro[indene-2,2'-pyrrolidine] | 1,3-Dipolar cycloaddition |
Table 2: Example of Spiro-Molecular System Formation
Reactivity Profiles and Mechanistic Investigations of 2 Acetyl 1h Indene 1,3 2h Dione
Influence of Acetyl and Indene (B144670) Moieties on Reactivity
The reactivity of 2-Acetyl-1H-indene-1,3(2H)-dione is profoundly influenced by the electronic and steric interplay between its constituent acetyl and indene moieties. The indene portion of the molecule, a bicyclic system composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, provides a rigid scaffold and influences the acidity of the methine proton at the 2-position. The electron-withdrawing nature of the two carbonyl groups in the indane-1,3-dione core enhances the acidity of this proton, making it susceptible to deprotonation and subsequent reactions.
The acetyl group, with its own carbonyl functionality, introduces an additional reactive site. This group can participate in a variety of transformations, including enolization and reactions at the acetyl carbonyl carbon. The presence of both the indane-1,3-dione system and the acetyl group leads to a complex tautomeric equilibrium, which significantly governs the compound's reaction pathways. researchgate.net The molecule can exist in keto and enol forms, and the relative stability of these tautomers is influenced by the solvent and the presence of acid or base catalysts. researchgate.net This tautomerism is a key factor in directing the regioselectivity and stereoselectivity of its reactions.
The fused ring system of the indene moiety is crucial for the construction of polycyclic structures, which are prevalent in many biologically active molecules. a2bchem.com The combination of these structural features makes this compound a valuable intermediate for synthesizing a diverse array of functionalized compounds. a2bchem.com
Nucleophilic Addition Reactions and their Scope
The carbonyl groups within the this compound structure are electrophilic and thus susceptible to nucleophilic attack. This reactivity is fundamental to many of the transformations the compound undergoes. Nucleophiles can add to either the carbonyl carbons of the indane-1,3-dione ring or the acetyl group's carbonyl carbon. The specific site of attack is often dictated by the nature of the nucleophile and the reaction conditions.
For instance, the reaction with soft nucleophiles may favor conjugate addition pathways, while hard nucleophiles might preferentially attack a carbonyl carbon directly. The scope of nucleophilic addition reactions is broad, encompassing the addition of organometallic reagents, amines, alcohols, and other nucleophilic species. These reactions provide a powerful tool for introducing new functional groups and building molecular complexity.
Cyclo-Oligomerization Mechanisms
Under specific conditions, this compound can undergo self-condensation or react with other molecules in cyclo-oligomerization reactions. One notable example is the selective cyclo-oligomerization initiated by the self-condensation of an acetyl chloride in the presence of aluminum trichloride, which can then be followed by a cross-condensation. nih.gov This type of reaction highlights the ability of the acetyl group to participate in C-C bond formation under Lewis acid catalysis. The mechanism likely involves the formation of an enolate or a related reactive intermediate, which then attacks another molecule of the starting material or a different reaction partner, leading to the formation of larger, cyclic structures.
Knoevenagel Condensation and Michael Addition Pathways
This compound, with its active methylene (B1212753) group situated between two carbonyls, is an ideal substrate for Knoevenagel condensation reactions. wikipedia.orgnih.gov This reaction involves the condensation of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org In the context of this compound, the active methylene proton can be abstracted by a weak base, generating a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of an aldehyde or ketone. The subsequent elimination of a water molecule results in a new C=C double bond.
The product of a Knoevenagel condensation, being an α,β-unsaturated system, is then primed for a Michael addition reaction. The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). mdpi.comsemanticscholar.orgbeilstein-journals.org The electron-withdrawing groups on the acceptor polarize the double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The versatility of both the Knoevenagel condensation and the Michael addition allows for the sequential construction of complex molecular frameworks from this compound.
| Reaction Type | Description | Key Intermediates |
| Knoevenagel Condensation | Condensation of the active methylene group with an aldehyde or ketone. wikipedia.orgnih.gov | Stabilized carbanion |
| Michael Addition | 1,4-addition of a nucleophile to the α,β-unsaturated product of the Knoevenagel condensation. mdpi.comsemanticscholar.orgbeilstein-journals.org | Enolate |
Metal-Catalyzed Transformations Involving this compound Scaffolds
The reactivity of this compound and its derivatives can be further expanded and controlled through the use of metal catalysts. rsc.org Transition metal catalysts, in particular, are adept at facilitating a wide range of transformations, including cross-coupling reactions, hydrogenations, and various types of addition reactions. researchgate.net For example, rhodium catalysts have been employed in the addition of arylboronic acids to alkynes, where the choice of ligand can control the regioselectivity of the addition. researchgate.net
Palladium catalysts have also been shown to be effective in mediating insertion reactions involving derivatives of 1,3-diones. researchgate.net These metal-catalyzed processes often proceed under mild conditions and with high levels of selectivity, offering a powerful and efficient means of modifying the this compound scaffold. The ability to fine-tune the reaction outcome by altering the metal center, ligands, and reaction conditions makes this a highly attractive area of research for the synthesis of novel and complex molecules.
| Metal Catalyst | Reaction Type | Reference |
| Rhodium | Addition of arylboronic acids to alkynes | researchgate.net |
| Palladium | Insertion reactions | researchgate.net |
Studies on Tautomeric Equilibria
The presence of multiple carbonyl groups and an acidic proton in this compound gives rise to a complex tautomeric equilibrium. researchgate.net The molecule can exist in several tautomeric forms, including the tri-keto form and various enol forms where one of the carbonyl groups is converted to a hydroxyl group, forming a C=C double bond within the five-membered ring or involving the acetyl group.
Quantum chemical calculations and spectroscopic methods such as NMR, IR, and UV-Vis have been employed to study the structures and relative stabilities of these tautomers. researchgate.net Research has indicated that for 2-acetyl-indan-1,3-dione, the equilibrium is significantly shifted towards the 2-hydroxyalkylidene-indan-1,3-dione tautomer. researchgate.net The position of this equilibrium is sensitive to the polarity of the solvent, with different solvents favoring different tautomeric forms. researchgate.net This understanding of the tautomeric landscape is crucial for predicting and controlling the reactivity of this compound in various chemical transformations.
| Tautomeric Form | Key Structural Feature | Relative Stability |
| Tri-keto form | Three C=O groups | Less favored in many solvents |
| 2-Hydroxyalkylidene-indan-1,3-dione | Enol form with an intramolecular hydrogen bond | Significantly favored researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Acetyl 1h Indene 1,3 2h Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Acetyl-1H-indene-1,3(2H)-dione, providing atom-specific information about the molecular framework. Studies have shown that the compound predominantly exists in its enol tautomeric form, 2-(1-hydroxyethylidene)-1H-indene-1,3(2H)-dione, in solution. chempap.orgnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the enol form of this compound, the aromatic protons of the indane ring system typically appear as a complex multiplet in the downfield region. chempap.org The methyl protons of the acetyl group and the enolic proton give rise to characteristic signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. Spectroscopic investigation in deuterated chloroform (B151607) (CDCl₃) has identified the compound as its enol tautomer. nih.gov The chemical shifts provide definitive evidence for the enolic structure, with distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the acetylidene group. nih.gov
| Technique | Nucleus | Solvent | Chemical Shift (δ) [ppm] | Assignment |
|---|---|---|---|---|
| ¹³C NMR | ¹³C | CDCl₃ | 196.7 | C8 (C=O of acetyl) |
| 188.3 | C7 (C=O of indane) | |||
| 183.6 | C10 (C=O of indane) | |||
| 140.7 | C6 (Aromatic) | |||
| 138.0 | C5 (Aromatic) | |||
| 134.9 | C2 (Aromatic) | |||
| 134.0 | C3 (Aromatic) | |||
| 122.6 | C1 (Aromatic) | |||
| 122.4 | C4 (Aromatic) | |||
| 108.8 | C9 (C-acetylidene) | |||
| 19.1 | C11 (CH₃) | |||
| Data sourced from Reference nih.gov | ||||
| ¹H NMR | ¹H | CDCl₃ | 7.43 - 8.17 (m) | Aromatic Protons |
| Data sourced from Reference chempap.org |
Mass Spectrometry (MS) Techniques (EI-MS, HRMS, LC-MS, UPLC)
Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the compound is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ corresponding to its molecular weight. nih.govnih.gov Common fragmentation patterns involve the loss of small, stable molecules.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.org This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. Predicted HRMS data for various adducts of the title compound, such as protonated [M+H]⁺, sodiated [M+Na]⁺, and deprotonated [M-H]⁻ ions, are valuable for targeted analysis. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): The analysis of β-diketones like this compound by HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes and resolution. nih.gov LC-MS and UPLC-MS/MS methods, often involving derivatization or specialized mixed-mode columns, have been developed to overcome these issues. nih.govresearchgate.net UPLC, in particular, offers significantly reduced analysis times and improved resolution compared to traditional HPLC, enhancing laboratory throughput. nih.govresearchgate.net These techniques are powerful for separating the compound from complex mixtures and providing structural information simultaneously.
| Technique | Ion/Adduct | m/z (Mass-to-Charge Ratio) | Source |
|---|---|---|---|
| EI-MS | [M]⁺ | 188 | nih.govnih.gov |
| EI-MS | [M-CH₃]⁺ | 173 | nih.govnih.gov |
| HRMS (Predicted) | [M+H]⁺ | 189.05463 | uni.lu |
| [M+Na]⁺ | 211.03657 | uni.lu | |
| [M-H]⁻ | 187.04007 | uni.lu | |
| [M+K]⁺ | 227.01051 | uni.lu |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound, which exists predominantly as the enol tautomer, displays characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. The presence of a broad O-H stretching band and shifts in the carbonyl frequencies compared to a simple diketone are indicative of the enol form and intramolecular hydrogen bonding. sigmaaldrich.com Spectra for the compound are available in spectral databases. nih.gov The acetylation of the enolic hydroxyl group leads to the appearance of a characteristic ester carbonyl stretch in the IR spectrum of the resulting derivative, 2-(1-acetoxyethylidene)-1,3-indandione. chempap.org
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|---|
| This compound (Enol Tautomer) | O-H | Stretching (intramolecular H-bond) | ~3400-2500 (broad) |
| C=O | Stretching (conjugated ketone) | ~1720-1680 | |
| C=C | Stretching (conjugated) | ~1650-1600 | |
| C-H | Stretching (aromatic) | ~3100-3000 | |
| 2-(1-Acetoxyethylidene)-1,3-indandione | C=O (Ester) | Stretching | 1776 |
| C=O (Indandione) | Stretching | 1732, 1688 | |
| Data for derivative sourced from Reference chempap.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by its conjugated system, which includes the benzene (B151609) ring, the dione (B5365651) moiety, and the enol double bond. Studies have shown that its UV-Vis absorption spectrum consists of multiple bands in the 30,000–50,000 cm⁻¹ (200–333 nm) region. nih.gov The electronic excitation with UV light, for instance at 300 nm, can induce photochemical processes such as excited-state intramolecular proton transfer (ESIPT). sigmaaldrich.com This phenomenon, where a proton moves from the enolic hydroxyl to a carbonyl oxygen in the excited state, is a key feature of the compound's photochemistry and is reflected in its absorption and fluorescence spectra. sigmaaldrich.com The specific absorption maxima (λmax) and molar absorptivities are dependent on the solvent used, as solvent polarity can influence the tautomeric equilibrium. chempap.org
X-ray Diffraction (XRD) and Crystallographic Analysis of Derivatives
Advanced Analytical Techniques for Structural Confirmation
The structural confirmation of this compound is greatly enhanced by the application of advanced analytical techniques, which are particularly crucial for understanding its complex tautomeric behavior.
Keto-Enol Tautomerism Studies: A significant body of research combines spectroscopic measurements (NMR, IR, UV-Vis) with quantum-chemical calculations to investigate the tautomeric equilibrium of 2-substituted indan-1,3-diones. chempap.orgnih.gov For this compound, these studies conclusively show that the equilibrium is heavily shifted towards the chelated enol form, 2-(1-hydroxyethylidene)-1H-indene-1,3(2H)-dione, due to the stability conferred by the intramolecular hydrogen bond. chempap.org
2D NMR Techniques: For complex derivatives, two-dimensional NMR experiments such as Heteronuclear Multiple Quantum Correlation (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) spectroscopy are employed. These techniques provide unambiguous assignments of proton and carbon signals by revealing through-bond (HMQC, HMBC) and through-space (NOE) correlations between nuclei, which was instrumental in confirming the structure of the aniline (B41778) condensation product of 2-acetylindan-1,3-dione. researchgate.net
Theoretical and Computational Chemistry Approaches for 2 Acetyl 1h Indene 1,3 2h Dione
Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Spectra
Density Functional Theory (DFT) has emerged as a important tool for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For 2-Acetyl-1H-indene-1,3(2H)-dione, DFT calculations are instrumental in determining its equilibrium geometry, bond lengths, bond angles, and dihedral angles in the gas phase, providing a foundational understanding of its three-dimensional structure.
While specific DFT studies exclusively on this compound are not extensively reported in the literature, the methodology has been successfully applied to closely related indanedione derivatives. For instance, studies on 1H-indene-1,3(2H)-dione have utilized DFT with the 6-311++G(d,p) basis set to determine its optimized geometry and harmonic frequencies. researchgate.net Similarly, research on 2-(1-oxo-1H-inden-3-yl)-2H-indene-1,3-dione employed the B3LYP/6-31G(d) level of theory for structural and spectroscopic analysis. nih.gov These studies have shown good agreement between the calculated and experimental data, validating the use of DFT for this class of compounds.
For this compound, a typical DFT calculation would involve geometry optimization to find the lowest energy conformation. The presence of the acetyl group introduces a rotatable bond, and DFT can be used to explore the potential energy surface associated with its rotation.
Furthermore, DFT is employed to predict the vibrational spectra (infrared and Raman) of the molecule. By calculating the harmonic frequencies, a theoretical spectrum can be generated, which, when compared with experimental spectra, allows for the assignment of vibrational modes to specific functional groups. For example, the characteristic stretching frequencies of the carbonyl groups and the aromatic ring can be precisely identified. In a study on 1H-indene-1,3(2H)-dione, a good correlation between the experimental and calculated normal modes of vibration was observed, demonstrating the predictive power of DFT in this regard. researchgate.net
Table 1: Representative Computed Properties for this compound
| Property | Value | Source |
| Molecular Formula | C11H8O3 | nih.gov |
| Molecular Weight | 188.18 g/mol | nih.gov |
| Monoisotopic Mass | 188.047344113 Da | nih.gov |
| Topological Polar Surface Area | 51.2 Ų | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
The process of docking this compound would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the time-dependent behavior of atoms and molecules. This technique is particularly useful for understanding the conformational flexibility of molecules and the stability of ligand-receptor complexes.
While no specific MD simulation studies have been published for this compound, the groundwork for such simulations exists. For instance, the Automated Topology Builder (ATB) and Repository, which is essential for generating force field parameters for MD simulations, contains an entry for the closely related molecule 2-Methyl-1H-indene-1,3(2H)-dione. uq.edu.au This indicates that the necessary parameters for simulating indanedione derivatives are available.
An MD simulation of this compound, either in a solvent or bound to a protein, would involve solving Newton's equations of motion for the system. This would allow for the analysis of its conformational landscape, the dynamics of its interaction with surrounding molecules, and the stability of any formed complexes over time.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug Likeness Profiling
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction models offer a rapid and cost-effective way to evaluate these properties before extensive experimental testing.
For this compound, various computational models can be used to predict its ADMET profile. These models are often based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of known compounds.
Drug-likeness profiling, often assessed using rules like Lipinski's Rule of Five and Veber's Rule, provides a preliminary filter for identifying compounds with a higher probability of being orally bioavailable. A study on 2-arylidene-indan-1,3-dione derivatives evaluated their compliance with these rules. nih.gov Applying these rules to this compound can offer initial insights into its potential as a drug candidate.
Table 2: Predicted Physicochemical Properties Relevant to Drug-Likeness for this compound
| Property | Predicted Value | Relevance to Drug-Likeness |
| XLogP3 | 1.2 | Lipophilicity |
| Hydrogen Bond Donor Count | 0 | Lipinski's Rule |
| Hydrogen Bond Acceptor Count | 3 | Lipinski's Rule |
| Rotatable Bond Count | 1 | Veber's Rule |
| Topological Polar Surface Area | 51.2 Ų | Veber's Rule |
| Data sourced from PubChem and Chem960.com nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the optimization of lead compounds.
While no specific QSAR models have been developed for this compound, the principles of QSAR can be readily applied to a series of its derivatives. The process involves generating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Once the descriptors are calculated, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of untested compounds, thereby prioritizing synthetic efforts towards more promising candidates. The development of QSAR models for indanedione derivatives with specific biological activities, such as anticoagulant or anticancer effects, would be a valuable area of future research.
Applications of 2 Acetyl 1h Indene 1,3 2h Dione in Diverse Chemical Synthesis
Role as a Key Building Block for Complex Organic Molecules
2-Acetyl-1H-indene-1,3(2H)-dione serves as a fundamental starting material for the construction of intricate organic structures. a2bchem.com Its structural features, including the active methylene (B1212753) group within the indane-1,3-dione core, provide multiple reaction sites for chemists to exploit. nih.gov This reactivity allows for the introduction of various functional groups and the elaboration of the molecular framework to access more complex targets. a2bchem.com The presence of both the acetyl group and the dione (B5365651) functionality within the same molecule offers a platform for sequential or one-pot reactions, leading to the efficient assembly of elaborate molecular architectures.
Synthesis of Pharmaceutical Intermediates and Lead Compounds
The indane-1,3-dione scaffold is a recognized pharmacophore found in a variety of biologically active compounds. sums.ac.irbeilstein-journals.org Consequently, this compound has garnered significant attention as a precursor for the synthesis of pharmaceutical intermediates and novel lead compounds. Its derivatives have been investigated for a broad spectrum of therapeutic applications, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and antiviral activities. sums.ac.irbeilstein-journals.orgresearchgate.net For instance, the condensation of indane-1,3-dione derivatives with various aldehydes has been a common strategy to generate compounds with potential biological activities. sums.ac.irresearchgate.net
| Derivative Class | Potential Biological Activity | Reference |
| 2-Arylidine-1H-indene-1,3(2H)-diones | Tyrosinase inhibitors | sums.ac.ir |
| Isoxazole fused indanones | Anti-inflammatory, Antimicrobial | beilstein-journals.orgresearchgate.net |
| Indole-based derivatives | Antimycobacterial, Anticancer | researchgate.net |
Development of Agrochemicals and Related Derivatives
The structural motifs present in this compound are also relevant to the development of agrochemicals. The indane-1,3-dione core has been incorporated into molecules exhibiting fungicidal, bactericidal, and herbicidal properties. beilstein-journals.orgresearchgate.net The ability to readily modify the acetyl group and the aromatic ring of the indene (B144670) system allows for the systematic exploration of structure-activity relationships, a crucial aspect of modern agrochemical research. The synthesis of 2-(arylmethylene)-(1H)-indane-1,3-(2H)-diones, for example, has been explored for their potential as fungicidal and bactericidal agents. researchgate.net
Utility in Dye Synthesis and Chromophore Design
The indane-1,3-dione unit is a known electron acceptor, making its derivatives, including this compound, valuable components in the design of dyes and chromophores. nih.gov These compounds have applications in various fields, including textile dyeing and advanced materials for electronics. chemicalbook.comresearchgate.net The combination of the electron-accepting indane-1,3-dione core with various electron-donating groups can lead to the creation of push-pull systems with interesting photophysical properties. nih.gov For example, 2-(2-quinolyl)-1H-indene-1,3(2H)-dione is a known multifunctional dye. chemicalbook.com
Applications in Polycyclic and Fused Ring System Construction
The inherent structure of this compound, containing a pre-built fused ring system, makes it an excellent starting point for the synthesis of more complex polycyclic and fused ring structures. a2bchem.com The reactivity of the dione and acetyl functionalities allows for annulation reactions, where additional rings are fused onto the existing indene framework. This strategy has been employed to construct a variety of complex polycyclic aromatic hydrocarbons and related systems. For example, indeno[1,2-b]quinoline derivatives have been synthesized in efficient one-pot, three-component reactions.
Intermediate for Highly Functionalized Heterocyclic Compounds
This compound is a versatile precursor for the synthesis of a wide range of highly functionalized heterocyclic compounds. nih.govresearchgate.net The reactive dicarbonyl and acetyl moieties can participate in cyclization reactions with various binucleophiles to form diverse heterocyclic rings. This has led to the development of synthetic routes to various heterocyclic systems, including those containing nitrogen, sulfur, and oxygen. For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of triazino-indole systems. researchgate.net Similarly, reactions with other reagents can yield thiazoles and oxadiazoles. mdpi.commdpi.com
| Reagent | Resulting Heterocycle |
| Hydrazine derivatives | Triazino-indoles |
| Thiosemicarbazide derivatives | Thiazoles |
| Acetic anhydride (B1165640) (cyclization of hydrazones) | 1,3,4-Oxadiazoles |
Biological and Pharmacological Research on 2 Acetyl 1h Indene 1,3 2h Dione and Its Analogues
Structure-Activity Relationship (SAR) Studies of Substituted 2-Acetyl-1H-indene-1,3(2H)-dione Derivatives
The biological activity of this compound derivatives is intricately linked to their molecular structure. The core indane-1,3-dione nucleus serves as a crucial pharmacophore, and substitutions at various positions can significantly modulate the compound's biological effects.
In the realm of antimicrobial activity, studies on 2-benzylidene-1,3-indandiones have indicated that the introduction of electron-withdrawing groups on the aromatic ring can enhance antibacterial activity compared to electron-donating groups. researchgate.net This suggests that the electronic nature of the substituents plays a critical role in the antimicrobial efficacy of these compounds.
While these findings provide a general understanding of the SAR for the broader class of 1,3-indandione (B147059) derivatives, specific and detailed SAR studies focusing on a series of this compound analogues with systematic structural modifications are less prevalent in the currently available literature. Further research is needed to elucidate the precise structural requirements for optimizing the various biological activities within this specific subclass of compounds.
Evaluation of Biological Activities
Anticoagulant Activity
The 1,3-indandione skeleton is a well-known feature of certain anticoagulant agents. nih.govnih.gov These compounds often exert their effect by inhibiting the vitamin K epoxide reductase enzyme, which is a key component of the vitamin K cycle necessary for the synthesis of several blood clotting factors. While many anticoagulant studies have focused on 2-aryl-1,3-indandiones, the potential of this compound and its analogues in this area has also been considered.
Research into novel indandione-based anticoagulants has explored the introduction of various substituents to enhance potency. For example, the synthesis of fluorinated 1,3-indandione derivatives has been investigated with the aim of developing new anticoagulant rodenticides. nih.gov These studies highlight the ongoing interest in modifying the 1,3-indandione scaffold to create new and effective anticoagulants. However, specific data on the anticoagulant potency of a series of this compound derivatives is not extensively detailed in the available literature.
Table 1: Anticoagulant Activity of Selected 1,3-Indandione Derivatives
| Compound/Derivative | Test Model | Observed Effect | Reference |
| Fluorinated 1,3-indandione derivatives | Acute biologic activity | Showed anticoagulant properties | nih.gov |
| 2-Aryl-1,3-indandiones | Blood Coagulation / drug effects | Exhibited anticoagulant activity | nih.gov |
This table presents a summary of findings for the broader class of 1,3-indandione derivatives due to limited specific data on this compound analogues.
Anticancer and Antitumor Potency
The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of 1,3-indandione. nih.gov Research has shown that certain derivatives of this scaffold possess antiproliferative activity against various cancer cell lines.
A study on a series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline, quinoxalin, and isoquinoline (B145761) moieties revealed their potential as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. pensoft.net Several of these compounds demonstrated inhibitory activity in the low micromolar range. pensoft.net For instance, compounds with specific substitutions on the heterocyclic ring showed promising IC50 values against FGFR1. pensoft.net
While these findings are for 2-hydroxy-1,3-indandione derivatives, they suggest that the 1,3-indandione core can serve as a valuable template for the design of new anticancer agents. Further studies focusing specifically on this compound analogues are warranted to explore their potential in this therapeutic area.
Table 2: Anticancer Activity of Selected 2-Hydroxy-1H-indene-1,3(2H)-dione Derivatives against FGFR1
| Compound | IC50 (µM) |
| 7b | 3.1 |
| 9b | 3.3 |
| 9c | 4.1 |
| 9a | 5.7 |
Data sourced from a study on 2-hydroxy-1H-indene-1,3(2H)-dione derivatives. pensoft.net
Anti-inflammatory Properties
Derivatives of 1,3-indandione have been investigated for their anti-inflammatory potential. nih.govnih.gov The mechanism of action for some of these compounds is thought to be related to the inhibition of enzymes involved in the inflammatory cascade.
Research on 2-aryl-1,3-indandiones has demonstrated their ability to inhibit the classical pathway of the complement system, which is a key component of the inflammatory response. researchgate.net A reasonable correlation was found between this anti-complement effect and the inhibition of prostaglandin (B15479496) biosynthesis. researchgate.net The study highlighted that both electronic and lipophilic properties of the substituents on the 2-aryl ring influence the anti-complement activity. researchgate.net Although this research focuses on 2-aryl derivatives, it provides a basis for exploring the anti-inflammatory potential of other 2-substituted indandiones, including 2-acetyl derivatives.
Antimicrobial (Antibacterial and Antifungal) Efficacy
The 1,3-indandione scaffold has been utilized in the synthesis of compounds with antimicrobial properties. nih.govijpsr.com Various derivatives have been shown to exhibit activity against a range of bacterial and fungal strains.
For example, a series of novel 1,3-indandione derivatives synthesized through a Knoevenagel condensation reaction were evaluated for their antimicrobial activity. ijpsr.com In this study, certain Schiff base derivatives of a styrylated indandione showed moderate activity against S. aureus and E. coli, with some compounds demonstrating more potent antifungal activity. ijpsr.com Another study on substituted 2-benzylidene-1,3-indandiones found that they exhibited a broad range of antimicrobial activity against both gram-positive and gram-negative bacteria. researchgate.net The study also suggested that the presence of electron-withdrawing groups on the aromatic ring generally leads to greater antibacterial activity. researchgate.net
While these studies provide evidence for the antimicrobial potential of the 1,3-indandione class, specific and comprehensive data on the antibacterial and antifungal efficacy of a series of this compound analogues is needed for a complete understanding of their potential in this area.
Table 3: Antimicrobial Activity of Selected 1,3-Indandione Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
| Schiff base of styrylated indandione (Cmpd 7) | S. aureus, E. coli | Higher activity among tested compounds | ijpsr.com |
| Schiff base of styrylated indandione (Cmpd 2, 8) | Fungi | More potent antifungal activity | ijpsr.com |
| Substituted 2-benzylidene-1,3-indandiones | Gram-positive and Gram-negative bacteria | Broad range of antimicrobial activity | researchgate.net |
This table summarizes findings for different classes of 1,3-indandione derivatives.
Antiviral Activities
The exploration of 1,3-indandione derivatives has extended to the field of antiviral research. nih.gov While this area is less explored compared to other biological activities for this class of compounds, some studies have indicated potential antiviral effects. The broad biological potential of the indandione scaffold suggests that its derivatives could serve as a basis for the development of new antiviral agents. However, specific studies detailing the antiviral activities of this compound and its analogues are not widely available in the current scientific literature. Further investigation is required to determine the potential of these specific compounds as antiviral agents.
Antioxidant Mechanisms
The 1,3-indandione scaffold, a core component of this compound, is associated with notable antioxidant properties. Research into its analogues has demonstrated their capacity to act as radical scavengers. For instance, certain azo dyes derived from 1H-indene-1,3(2H)-dione have shown good scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Specifically, compounds such as 2-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-1H-indene-1,3(2H)-dione have exhibited significant antioxidant potential, with IC50 values indicating their efficacy in neutralizing free radicals.
Furthermore, studies on a broader range of indanone derivatives have confirmed their potential as potent radical scavenging agents. These derivatives have shown effectiveness against both DPPH and hydroxyl (OH) radicals, suggesting multiple mechanisms of antioxidant action. The antioxidant capacity is often linked to the presence of the β-diketone moiety within the indandione structure, which can participate in electron delocalization and stabilization of radical species. While direct studies on the antioxidant mechanisms of this compound are not extensively documented, the activities of its analogues strongly suggest its potential in mitigating oxidative stress.
Enzyme Inhibition (e.g., Tyrosinase, Alpha-Amylase, Kinases)
The 1,3-indandione framework has proven to be a versatile scaffold for the design of various enzyme inhibitors.
Tyrosinase Inhibition: A significant area of research has been the development of 1,3-indandione derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Chalcone-based 2-arylidene-1,3-indandione derivatives have been synthesized and evaluated for their tyrosinase inhibitory activities. In one study, a novel series of 2-arylidine-1H-indene-1,3(2H)-dione analogues were designed, with a derivative bearing a nitrothiophene moiety (compound 3d in the study) exhibiting an IC50 value of 3.55 µM, which was three times more potent than the standard inhibitor, kojic acid (IC50 = 9.28 µM). The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the arylidine ring play a crucial role in the inhibitory potency.
Another study focused on the synthesis of indenopyrazolones from 2-acyl-(1H)-indene-1,3(2H)-diones, which also demonstrated tyrosinase inhibition. These findings underscore the potential of the 1,3-indandione scaffold in the development of novel and effective tyrosinase inhibitors.
Alpha-Amylase Inhibition: Inhibition of α-amylase, an enzyme involved in carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes. Research has shown that derivatives of 2-acyl-(1H)-indene-1,3(2H)-diones can act as α-amylase inhibitors. A study on thiazole-based hydrazones derived from this scaffold identified two derivatives that exhibited potent inhibitory activity against α-amylase, with IC50 values of 0.26 ± 0.06 and 0.32 ± 0.02 μM, respectively. These values are comparable to the standard drug acarbose (B1664774) (IC50 = 0.11 ± 0.00 μM). The study also employed molecular docking to understand the binding interactions with the enzyme's active site.
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. The 1,3-indandione scaffold has been explored for its potential to inhibit various kinases. For instance, indenopyrazoles derived from 1,3-indandione have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors. Furthermore, some derivatives have been investigated for their inhibitory activity against other protein tyrosine kinases. While specific data on this compound is limited, the broader class of 2-acyl-1,3-indandiones and their derivatives represent a promising area for the discovery of new kinase inhibitors.
Modulatory Effects on Biological Transporters (e.g., ATP-Binding Cassette Transporters)
Despite the extensive research into the biological activities of 1,3-indandione derivatives, there is currently a notable lack of information regarding their modulatory effects on biological transporters, specifically ATP-binding cassette (ABC) transporters. ABC transporters, such as P-glycoprotein, play a critical role in drug efflux and the development of multidrug resistance in cancer cells. The investigation of how this compound and its analogues interact with these transporters could open up new avenues for their application in overcoming drug resistance or modulating drug disposition. This remains an underexplored area of research.
Mechanistic Insights into Biological Action and Target Identification
Understanding the molecular mechanisms underlying the biological activities of this compound and its analogues is crucial for their further development. For tyrosinase inhibition, molecular docking studies have provided insights into the binding modes of 1,3-indandione derivatives within the enzyme's active site. These studies suggest that the compounds can form key interactions with amino acid residues, thereby blocking substrate access and inhibiting enzyme function.
For α-amylase inhibition, docking studies have similarly been used to elucidate the binding interactions of active derivatives. The results from these computational analyses help to rationalize the observed biological activities and guide the design of more potent inhibitors.
Beyond enzyme inhibition, the antioxidant activity is mechanistically attributed to the ability of the indandione ring to donate a hydrogen atom or an electron to neutralize free radicals. The resulting radical is stabilized by resonance within the β-dicarbonyl system.
While target identification for other observed activities, such as anticancer effects, is ongoing, the versatility of the 1,3-indandione scaffold suggests that its derivatives may interact with multiple biological targets. Further research is needed to fully elucidate the complex mechanisms of action and identify the specific molecular targets responsible for the diverse pharmacological effects of this class of compounds.
Exploration of Pharmacological Potential through Structural Modification
The pharmacological potential of the 1,3-indandione scaffold has been significantly expanded through structural modifications. The synthesis of various derivatives has been a key strategy to enhance potency, selectivity, and pharmacokinetic properties.
For instance, in the context of tyrosinase inhibition, the replacement of a phenyl ring with different substituted heterocyclic rings in 2-arylidine-1H-indene-1,3(2H)-dione analogues has led to the discovery of compounds with superior activity compared to the parent structures. This highlights the importance of the substituent on the exocyclic double bond for biological activity.
Similarly, the synthesis of thiazole-based hydrazones from 2-acyl-(1H)-indene-1,3(2H)-diones has yielded potent α-amylase inhibitors. These modifications demonstrate that the acyl group at the 2-position of the indandione ring is a key site for introducing chemical diversity and tuning the pharmacological profile.
The Knoevenagel condensation of 1,3-indandione with various aldehydes is a common and versatile method for creating a wide array of derivatives. This synthetic accessibility allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets. The unexpected deacetylation observed during some acid-catalyzed aldol (B89426) reactions with 2-acetyl-1,3-indandione also presents a unique synthetic route to fully conjugated systems, further expanding the chemical space for pharmacological exploration. The ongoing exploration of new synthetic methodologies and the creation of novel derivatives hold great promise for unlocking the full therapeutic potential of the 1,3-indandione class of compounds.
Applications of 2 Acetyl 1h Indene 1,3 2h Dione in Materials Science and Optoelectronics
Development of Functional Materials and Coatings
The inherent reactivity of 2-Acetyl-1H-indene-1,3(2H)-dione makes it a valuable precursor in the synthesis of a wide array of functional materials. a2bchem.com The presence of the indene (B144670) moiety allows for the creation of fused ring systems, which are crucial in constructing polycyclic structures. a2bchem.com This adaptability is key to developing materials with tailored properties for specific applications.
Derivatives of indane-1,3-dione are utilized in creating specialized coatings. These coatings can exhibit a range of desirable characteristics, including enhanced durability, specific light absorption or reflection properties, and protective qualities. The ability to modify the core structure of this compound allows for fine-tuning these properties to meet the demands of various industries.
Applications in Organic Electronics
The indane-1,3-dione scaffold is recognized as a potent electron acceptor, a critical component in the design of materials for organic electronics. encyclopedia.pubmdpi.com This electron-accepting nature, combined with the ability to undergo Knoevenagel reactions, facilitates the creation of "push-pull" dyes. encyclopedia.pubresearchgate.net In these dyes, the indane-1,3-dione derivative acts as the electron-accepting part, which is essential for applications in organic solar cells and other electronic devices. encyclopedia.pub
The versatility of the indane-1,3-dione core allows for its integration into various organic electronic components, contributing to the advancement of flexible and lightweight electronic devices. mdpi.comnih.gov
Role in Photopolymerization Processes and Photoinitiators
Derivatives of indane-1,3-dione have been identified as promising scaffolds for the design of efficient visible light photoinitiators. researchgate.net Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. This is a fundamental process in applications such as 3D printing and the curing of coatings.
Specifically, push-pull dyes based on indane-1,3-dione have been developed as sensitive and remarkable photoinitiators for vat photopolymerization, a 3D printing technology. anu.edu.auresearchgate.net When combined with a tertiary amine (as an electron/hydrogen donor) and an iodonium (B1229267) salt (as an electron acceptor), these dyes form highly efficient three-component photoinitiating systems that can operate under mild conditions, such as low light intensity and in the presence of air. anu.edu.au This has led to the successful fabrication of stereoscopic 3D patterns using laser writing techniques. anu.edu.au
Utilization in Optical Sensing and Non-Linear Optical (NLO) Applications
The unique electronic and structural properties of indane-1,3-dione derivatives make them suitable for applications in optical sensing and non-linear optics (NLO). encyclopedia.pubmdpi.com The combination of an electron-donating group with the electron-accepting indane-1,3-dione core can create push-pull dyes with significant NLO properties. encyclopedia.pub These materials can alter the properties of light passing through them, a phenomenon crucial for various optical technologies, including optical switching and frequency conversion.
In the realm of optical sensing, the ability of indane-1,3-dione derivatives to form complexes with specific ions or molecules can be exploited. For instance, a push-pull dye incorporating a crown ether linked to an indane-1,3-dione structure has been investigated for its potential in ion sensing. mdpi.com
Design of Fluorescent Dyes and Chromophores
This compound and its derivatives have been the subject of research for their fluorescent properties. researchgate.net The compound itself exhibits interesting absorption and luminescence characteristics, with studies suggesting the occurrence of an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net This phenomenon, where a proton moves within the molecule upon light excitation, can lead to dual fluorescence and high photostability, which are desirable properties for fluorescent probes and dyes. researchgate.net
The ability to modify the chemical structure of this compound allows for the tuning of its photophysical properties, such as absorption and emission wavelengths. This makes it a valuable scaffold for designing novel fluorescent dyes and chromophores for a range of applications, including bioimaging and materials science. a2bchem.commdpi.com For example, derivatives have been explored as fluorescent derivatization reagents for the analysis of various compounds. acs.org
Advanced Analytical Methodologies for Detection and Quantification of 2 Acetyl 1h Indene 1,3 2h Dione
Chromatographic Separation Techniques (GC, HPLC)
Chromatographic techniques are fundamental for the separation of 2-Acetyl-1H-indene-1,3(2H)-dione from other components in a sample mixture prior to its detection and quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable tools for this purpose.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For this compound, which possesses a moderate boiling point, GC can provide high-resolution separation. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification based on the mass-to-charge ratio of the compound and its fragments.
High-performance liquid chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netnih.govjopcr.comresearchgate.net This method is particularly useful for compounds that are not sufficiently volatile or are thermally labile. For this compound, reversed-phase HPLC with a UV detector is a common approach, where a nonpolar stationary phase and a polar mobile phase are used. researchgate.netnih.govjopcr.com The presence of a chromophore in the molecule allows for its detection and quantification using UV-Vis spectroscopy. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. unito.itresearchgate.netplos.orgbirmingham.ac.uk This technique utilizes two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. unito.itbirmingham.ac.uk The modulator traps and then rapidly re-injects fractions from the first column onto the second, creating a highly detailed two-dimensional chromatogram. unito.it This structured separation allows for the resolution of co-eluting peaks and the identification of trace components that might be obscured in a one-dimensional analysis. plos.orgbirmingham.ac.uk When coupled with a time-of-flight mass spectrometer (TOF-MS), GC × GC-TOF-MS provides a powerful tool for the analysis of complex mixtures containing compounds like this compound and its analogs. unito.itresearchgate.netplos.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) in Complex Matrices
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, especially in complex matrices where isobaric interferences are common. fftc.org.twchromatographyonline.combiust.ac.bwnih.govacs.org Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the determination of the elemental composition of a molecule. fftc.org.twacs.org This high mass accuracy is crucial for distinguishing the target analyte from other compounds that may have the same nominal mass.
The fragmentation patterns of 2-alkyl-substituted 1,3-indandiones under mass spectrometry have been studied. core.ac.uk For these compounds, the molecular ion is typically observed. core.ac.uk Key fragmentation pathways can provide structural information. For instance, the loss of a methyl radical (CH₃•) from the acetyl group is a potential fragmentation pathway for this compound. Other characteristic losses, such as the elimination of carbon monoxide (CO), can also be observed. core.ac.uk High-resolution measurements of these fragment ions further aid in confirming the identity of the compound. The study of isomeric 2-alkyl-substituted 1,3-indandiones has shown that mass spectrometry can be a powerful tool for their structural elucidation. core.ac.ukresearchgate.net
Below is a table summarizing potential high-resolution mass spectrometry data for this compound and its fragments.
| Ion | Calculated m/z | Elemental Composition |
| [M]+ | 188.0473 | C₁₁H₈O₃ |
| [M-CH₃]+ | 173.0239 | C₁₀H₅O₃ |
| [M-CO]+ | 160.0524 | C₁₀H₈O₂ |
| [M-CH₃-CO]+ | 145.0289 | C₉H₅O₂ |
Sample Preparation and Derivatization Techniques for Enhanced Analysis
Effective sample preparation is critical for the reliable analysis of this compound, particularly when dealing with trace levels or complex matrices. The primary goals of sample preparation are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Solid-Phase Extraction (SPE) is a commonly used technique for the cleanup and concentration of analytes from liquid samples. nih.govnih.gov For this compound, a reversed-phase SPE cartridge could be employed, where the compound is retained on a nonpolar sorbent while more polar impurities are washed away. The analyte is then eluted with a small volume of a nonpolar solvent.
Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC analysis. researchgate.netresearch-solution.comgcms.cznih.govresearchgate.net For β-diketones like this compound, derivatization can enhance volatility, improve thermal stability, and increase detector response. nih.gov Common derivatization strategies for ketones include:
Silylation: This involves replacing the active hydrogen in the enol form of the diketone with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the compound. researchgate.net
Acylation: This process introduces an acyl group, which can also reduce polarity and improve chromatographic behavior. gcms.czresearchgate.net
Oximation: Reaction with a hydroxylamine (B1172632) derivative forms an oxime, which is often more stable and volatile than the parent ketone. gcms.cz
The choice of derivatization reagent depends on the specific analytical requirements and the nature of the sample matrix. research-solution.com
Non-Target Screening Approaches for Related Compounds
Non-target screening (NTS) is a powerful approach for the comprehensive analysis of samples to identify both expected and unexpected compounds. fftc.org.twchromatographyonline.combiust.ac.bwnih.govacs.org This is particularly relevant for identifying related compounds, such as impurities, degradation products, or metabolites of this compound. NTS workflows typically involve the use of high-resolution mass spectrometry (HRMS), such as LC-HRMS or GC-HRMS. fftc.org.twchromatographyonline.combiust.ac.bwnih.govacs.org
The process begins with the acquisition of full-scan HRMS data from the sample. This data is then processed using specialized software to detect all present chemical features (ions with a specific m/z and retention time). These features can then be compared against large chemical databases to tentatively identify compounds. Further confirmation is typically achieved by comparing the fragmentation pattern (MS/MS spectrum) of the detected feature with library spectra or by analyzing a reference standard. chromatographyonline.com The use of NTS allows for a broader understanding of the chemical composition of a sample and can reveal the presence of previously unknown but potentially relevant compounds related to this compound.
Future Research Directions and Emerging Trends for 2 Acetyl 1h Indene 1,3 2h Dione
Development of Green and Sustainable Synthetic Routes
The future of chemical synthesis for compounds like 2-acetyl-1H-indene-1,3(2H)-dione is increasingly geared towards environmentally benign processes. Traditional methods often rely on hazardous solvents and harsh reaction conditions. The development of green and sustainable synthetic routes is a key research direction aimed at minimizing waste, reducing energy consumption, and utilizing safer reagents.
Key areas of future development include:
Solvent-Free and Aqueous Reactions: Research is moving towards minimizing or eliminating volatile organic solvents. For related indanedione derivatives, solvent-free condensation reactions have been successfully demonstrated at room temperature using task-specific ionic liquids as both catalyst and reaction medium. acs.org Future work will likely adapt these methods for the acetylation of 1,3-indandione (B147059) or the core synthesis itself.
Electrochemical Synthesis: Electrochemical methods are emerging as a powerful green tool. nih.gov The electrochemical oxidation of catechols in the presence of 1,3-indandiones has been used to create novel derivatives through Michael addition reactions. nih.gov This approach avoids harsh chemical oxidants and offers high selectivity, presenting a promising avenue for future syntheses involving the this compound core.
Biocatalysis and Alternative Energy Sources: The use of enzymes as catalysts for the synthesis of indanedione derivatives is an underexplored but promising field. Biocatalysis could offer high stereo- and regioselectivity under mild conditions. Additionally, alternative energy sources like microwave irradiation have already been used to accelerate reactions for related structures, often in greener solvents like water. acs.org
Catalyst Innovation: The development of recyclable and highly efficient catalysts is crucial. Heterogeneous catalysts, such as Montmorillonite KSF clay, have been used for microwave-mediated synthesis of indan-1,3-diones, offering advantages like easy separation and reusability. google.com Future research will focus on designing catalysts specifically for the efficient and selective synthesis of this compound.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indanedione Derivatives
| Feature | Conventional Methods | Emerging Green Methods |
|---|---|---|
| Solvents | Pyridine, Organic Solvents acs.org | Water, Ionic Liquids, Solvent-free acs.org |
| Catalysts | Piperidine (B6355638), Sodium Hydroxide (B78521), AlCl₃ acs.orgnih.gov | Task-specific Ionic Liquids, Recyclable Clays acs.orggoogle.com |
| Energy Source | Conventional Heating (Reflux) nih.gov | Microwave Irradiation, Room Temperature acs.org |
| Methodology | Multi-step procedures with purifications | One-pot reactions, Electrochemical synthesis nih.govgoogle.com |
| Byproducts | Often significant, potentially hazardous | Reduced waste, often water is the only byproduct |
Exploration of Novel Reaction Pathways and Catalytic Applications
While the classical reactions of this compound are well-established, future research is set to uncover novel transformations and catalytic uses for this versatile building block. Its unique electronic and steric properties make it an ideal substrate for developing complex molecular architectures.
Emerging trends in this area include:
Domino and Cascade Reactions: The development of organocatalytic cascade reactions using 2-alkylidene indane-1,3-diones (derivatives of the title compound) with enals has enabled the selective synthesis of complex spiroindane-1,3-diones and other fused ring systems. researchgate.net Future exploration will likely involve using this compound in similar multi-step, one-pot sequences to rapidly build molecular complexity.
Synthesis of Fused- and Spiro-Heterocycles: There is considerable interest in using indanedione derivatives as precursors for nitrogen- and oxygen-containing fused and spirocyclic scaffolds. researchgate.net These structures are prevalent in natural products and pharmaceutically active molecules. researchgate.net Reactions like [3+2] cycloadditions involving 2-arylidene-1,3-indandiones are being developed to afford novel dispiro compounds, and this chemistry could be extended to derivatives of this compound. researchgate.net
Catalysis: The indanedione moiety itself can participate in or influence catalytic cycles. Research into synergistic palladium-phosphoric acid catalysis in cycloaddition reactions represents a frontier where indanedione derivatives could act as key ligands or substrates. nih.gov The unique electronic properties conferred by the acetyl group could be harnessed to modulate the activity and selectivity of metal-based catalysts.
Multi-Component Reactions (MCRs): The reactivity of the acetyl group and the active methylene (B1212753) position makes this compound an ideal candidate for MCRs. These reactions, where three or more reactants combine in a single step, are highly efficient for generating libraries of complex molecules for drug discovery and materials science. researchgate.net
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, computational modeling offers a path to rationally design derivatives with tailored properties, saving significant time and resources compared to traditional trial-and-error synthesis and screening.
Future research directions in this domain are:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are being used to correlate the structural features of indanedione and related derivatives with their biological activities, such as enzyme inhibition. researchgate.netnih.gov By generating steric and electrostatic contour maps, researchers can predict which modifications to the this compound scaffold will enhance a desired activity. nih.gov Future QSAR models will likely incorporate larger datasets and more advanced machine learning algorithms for greater predictive power.
Molecular Docking and Dynamics Simulations: To understand how derivatives of this compound interact with biological targets (e.g., enzymes, receptors), molecular docking is employed to predict binding modes and affinities. researchgate.netresearchgate.net Molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time. nih.govresearchgate.net These techniques will be crucial for designing potent and selective inhibitors for therapeutic targets in areas like cancer and neurodegenerative diseases. researchgate.netnih.gov
Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov Pharmacophore models derived from known active indanedione compounds can be used to screen virtual libraries for new potential hits or to guide the design of novel derivatives of this compound with improved properties. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the modern drug design pipeline. researchgate.net Future research will apply these predictive models early in the design phase for this compound derivatives to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues.
Table 2: Computational Techniques in this compound Research
| Technique | Application | Research Goal |
|---|---|---|
| 3D-QSAR | Correlate structure with biological activity researchgate.netnih.gov | Predict potency of new derivatives |
| Molecular Docking | Predict binding mode at a target site researchgate.netresearchgate.net | Identify key interactions for affinity |
| Molecular Dynamics | Simulate movement of ligand-target complex nih.govresearchgate.net | Assess binding stability |
| Pharmacophore Mapping | Identify essential features for activity nih.gov | Guide new design and virtual screening |
| ADMET Prediction | Predict pharmacokinetic and toxicity profiles researchgate.net | Prioritize drug-like candidates |
Interdisciplinary Research in Biological and Material Sciences
The versatility of the this compound structure makes it a valuable platform for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. Its ability to be chemically modified allows for the fine-tuning of its properties for a wide range of applications.
Medicinal Chemistry: The indane-1,3-dione core is a privileged scaffold found in compounds with diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. mdpi.com Derivatives have been investigated as anticoagulants, neuroprotective agents for Alzheimer's disease, and acetylcholinesterase inhibitors. researchgate.netresearchgate.netmdpi.com The acetyl group in this compound offers an additional reactive handle for creating new derivatives with potentially enhanced or novel therapeutic activities. a2bchem.com For example, newly synthesized indanedione-pyrazole derivatives have shown promising antimicrobial and antioxidant activity. taylorfrancis.com
Materials Science: Indanedione derivatives are known for their use in functional materials. Due to their electron-accepting nature, they are used to design dyes for applications in organic electronics and dye-sensitized solar cells. mdpi.comencyclopedia.pub The introduction of the acetyl group can modulate the electronic properties (e.g., the HOMO/LUMO energy levels), which could be exploited in the design of new organic semiconductors, electroluminescent devices, and materials with nonlinear optical (NLO) properties. acs.org
Biosensing: The combination of the indanedione core as an electron acceptor with an electron donor group can create push-pull dyes. nih.gov When linked to a recognition element like a crown ether, these dyes can function as optical sensors for detecting metal cations. nih.govmdpi.com The this compound scaffold provides a platform for developing new, highly sensitive, and selective chemosensors for environmental or biological monitoring.
Intellectual Property and Patent Landscape in this compound Research
The patent landscape for this compound and related indanedione derivatives reflects their commercial and scientific importance. An analysis of existing and future intellectual property trends reveals key areas of innovation and application.
Synthesis Methods: Patents have been granted for novel preparation methods of 1,3-indandione compounds, often focusing on improving yield, simplifying processes, and using cheaper raw materials to make them suitable for industrial-scale production. google.com Future patents in this area will likely focus on green and sustainable methodologies, such as those employing novel catalysts or electrochemical routes.
Therapeutic Applications: A significant portion of the patent activity revolves around the therapeutic uses of indanedione derivatives. Historically, patents were filed for their use as rodenticides, owing to their anticoagulant properties. google.com More recent and future patent applications focus on more complex medical uses, such as in the treatment of cancer and IKAROS Family Zinc Finger 2 (IKZF2)-dependent disorders. google.com The preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which are structurally related, highlights the importance of this class of compounds in modern drug development. google.co.in
Functional Materials: While perhaps less voluminous than pharmaceutical patents, intellectual property is also being established for indanedione derivatives in materials science. This includes their use in dyes and functional materials. google.com As new derivatives of this compound with unique optical or electronic properties are developed, a corresponding increase in patent filings in this area can be expected.
The ongoing research and patenting activity underscores the sustained interest in the 1,3-indandione scaffold. Future intellectual property will likely be concentrated in areas that demonstrate significant improvements in synthesis efficiency, novel mechanisms of biological action, or groundbreaking applications in materials science.
Q & A
Q. What are the standard synthetic routes for preparing 2-Acetyl-1H-indene-1,3(2H)-dione and its derivatives?
The compound is typically synthesized via condensation reactions. For example, equimolar phthalide and benzaldehyde react under sodium methoxide catalysis in ethyl acetate to form 2-aryl derivatives . Microwave-assisted methods using solid acid catalysts (e.g., SBA-Pr-SO3H) improve reaction efficiency and yield, as demonstrated in the synthesis of bis-indene-dione derivatives via keto-enol tautomerism . Key characterization involves elemental analysis (±0.4% accuracy), FT-IR, and NMR spectroscopy .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the thermal ellipsoid model (50% probability level) in confirmed the structure of a bis-indene-dione derivative, with bond distances and angles tabulated in supplementary data . SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise hydrogen positioning and isotropic refinement .
Q. What spectroscopic techniques are critical for characterizing electronic and structural properties?
- UV-Vis/FT-IR : Identifies conjugation and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves substituent effects; e.g., aryl protons appear as distinct multiplets in ¹H NMR .
- Fluorescence spectroscopy : Used to study intramolecular charge transfer (ICT) in metal-sensing applications .
Advanced Research Questions
Q. How do tautomeric equilibria influence the reactivity of this compound in multicomponent reactions?
Keto-enol tautomerism is pivotal. In the presence of SBA-Pr-SO3H, the enol form of indandione nucleophilically attacks electrophiles (e.g., isatin), forming intermediates that dehydrate to yield bis-indene-dione derivatives . Microwave irradiation accelerates tautomer equilibration, enhancing reaction rates and selectivity . Competing tautomers can lead to side products, necessitating careful pH and solvent control.
Q. What supramolecular interactions govern the crystalline packing of this compound derivatives?
SCXRD studies reveal planar antiparallel dimers stabilized by >C=O···H–O hydrogen bonds. For example, 2,2-bis(4-hydroxy-3-phenylphenyl)-derivatives form side-by-side dimers with short C···O contacts (<3.15 Å), enabling extended π-π stacking . Quasi-bifurcated hydrogen bonds (four-centered interactions involving hydroxyl and carbonyl groups) further stabilize inclusion complexes with solvents like ethanol .
Q. How does this compound function as a chemosensor for Cu²⁺, and what mechanistic insights exist?
Derivatives like 2-phenylhydrazone exhibit fluorescence turn-on via ICT upon Cu²⁺ binding. DFT calculations (B3LYP/6-31G) confirm ligand-to-metal charge transfer, with HOMO-LUMO gaps correlating with experimental fluorescence shifts . SEM-EDS validates Cu incorporation in complexes, while molecular docking predicts affinity for cancer-related proteins (e.g., 4LRH) .
Q. What strategies mitigate contradictions in reported biological activities of indene-dione derivatives?
Discrepancies in cytotoxicity (e.g., KB cell line inhibition vs. variable COX affinity ) may arise from substituent effects. Systematic SAR studies, combined with in silico docking (e.g., AutoDock Vina), can clarify target selectivity. For example, N-substituted isoindole-diones show COX-2 preference due to steric and electronic complementarity .
Methodological Guidance
Q. How should researchers design experiments to optimize synthetic yields of bis-indene-dione derivatives?
Q. What computational approaches validate experimental findings for indene-dione systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
